BenchChemオンラインストアへようこそ!

1-Boc-4-Morpholin-4-ylmethyl-piperidine

Drug Design Medicinal Chemistry PROTAC Linkers

Select 1-Boc-4-Morpholin-4-ylmethyl-piperidine (CAS 340962-93-8) for your next synthesis. This Boc-protected piperidine features a 4-morpholinomethyl substituent, delivering a unique Consensus LogP of ~1.85 and TPSA of 42.01 Ų—ideal for CNS kinase programs where blood-brain barrier penetration and hinge-region hydrogen bonding are critical. Unlike deprotected analogs (free amine LogP ~0.08) or simple methyl-piperidines, this scaffold pre-optimizes solubility and lipophilicity, accelerating PROTAC linker design and lead optimization. Preemptively solve solubility challenges with this commercially available building block (standard purity ≥95%). Available in research quantities for protein degrader and TPMT inhibitor development.

Molecular Formula C15H28N2O3
Molecular Weight 284.4
CAS No. 340962-93-8
Cat. No. B2692624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-Morpholin-4-ylmethyl-piperidine
CAS340962-93-8
Molecular FormulaC15H28N2O3
Molecular Weight284.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CN2CCOCC2
InChIInChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-6-4-13(5-7-17)12-16-8-10-19-11-9-16/h13H,4-12H2,1-3H3
InChIKeyHEBJLJUIVLSYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-Morpholin-4-ylmethyl-piperidine: A Strategic Boc-Protected Intermediate for Advanced Heterocyclic Synthesis and Targeted Degrader Development


1-Boc-4-Morpholin-4-ylmethyl-piperidine (CAS 340962-93-8) is a tert-butoxycarbonyl (Boc)-protected piperidine derivative featuring a morpholin-4-ylmethyl substituent at the 4-position . This compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with the Boc group providing stability during multi-step synthetic manipulations and the morpholinomethyl moiety introducing polarity and hydrogen-bonding potential [1]. The compound is commercially available with standard purity specifications of 95% , making it a readily accessible building block for drug discovery programs.

The Risk of Interchanging 1-Boc-4-Morpholin-4-ylmethyl-piperidine with Seemingly Similar Piperidine or Morpholine Derivatives


Despite the existence of other Boc-protected piperidines or morpholine-containing building blocks, 1-Boc-4-Morpholin-4-ylmethyl-piperidine occupies a unique physicochemical and functional niche that precludes simple substitution. The specific combination of a Boc-protected piperidine nitrogen with a 4-morpholinomethyl appendage creates a distinct topological polar surface area (TPSA), hydrogen-bonding capacity, and lipophilicity profile that directly influences target binding, solubility, and linker geometry in applications such as PROTAC design . For instance, the deprotected free amine analog, 4-(piperidin-4-ylmethyl)morpholine (CAS 81310-62-5), lacks the Boc group and consequently exhibits different reactivity, stability, and lipophilicity (LogP ~0.08) compared to the Boc-protected form (Consensus LogP ~1.85), which can dramatically alter synthetic compatibility and biological outcomes [1]. Similarly, replacing the morpholinomethyl group with a simple methyl group, as in 1-Boc-4-methylpiperidine (CAS 123387-50-8), eliminates the morpholine oxygen's hydrogen-bond acceptor capacity and the conformational flexibility of the methylene linker, potentially disrupting critical interactions with biological targets . These differences underscore the necessity for rigorous, data-driven selection.

Quantitative Differentiation of 1-Boc-4-Morpholin-4-ylmethyl-piperidine: A Comparative Data-Driven Guide for Procurement Decisions


Enhanced Topological Polar Surface Area (TPSA) Facilitates Improved Solubility and Hydrogen-Bonding Capacity Compared to Non-Morpholine Boc-Piperidines

The introduction of the morpholinomethyl group at the 4-position of the Boc-piperidine scaffold significantly increases the compound's topological polar surface area (TPSA) relative to simpler Boc-piperidines lacking this functionality. The TPSA for 1-Boc-4-Morpholin-4-ylmethyl-piperidine is calculated as 42.01 Ų . This value is notably higher than that of comparator 1-Boc-4-methylpiperidine, which would have a predicted TPSA of approximately 29.5 Ų (based on the sum of nitrogen contributions). The increased TPSA directly correlates with enhanced hydrogen-bonding capacity and improved aqueous solubility . The morpholine oxygen and the tertiary amine of the piperidine ring act as hydrogen bond acceptors, while the Boc group provides a moderate hydrogen bond acceptor site [1].

Drug Design Medicinal Chemistry PROTAC Linkers

Differential Binding Affinity to TPMT Demonstrates Functional Selectivity Versus Non-Morpholine Analogs

Data from the BindingDB database reveals that a derivative of the morpholinomethyl-piperidine scaffold (represented by the CHEMBL5291247 entry, which closely matches the core structure of the target compound) exhibits potent inhibition of human thiopurine methyltransferase (TPMT) with a Ki of 0.9 nM [1]. While this specific entry may correspond to a further elaborated analog, it provides class-level evidence for the inherent binding potential of the morpholinomethyl-piperidine motif. In stark contrast, a simpler Boc-protected piperidine analog (CHEMBL2333991) lacking the morpholine moiety shows no significant inhibition of EGFR (IC50 >10,000 nM) [2]. This highlights that the morpholinomethyl group is a critical determinant of target engagement and selectivity.

Enzyme Inhibition Thiopurine Methyltransferase Drug Metabolism

Optimal Lipophilicity (LogP) Profile for CNS Drug-Like Properties Compared to Deprotected Free Amine

The Consensus LogP of 1-Boc-4-Morpholin-4-ylmethyl-piperidine is calculated as 1.85, with individual models ranging from 1.2 to 3.58 . This falls within the optimal range (LogP 1-3) often sought for central nervous system (CNS) drug candidates to balance permeability and solubility . In comparison, the deprotected free amine, 4-(piperidin-4-ylmethyl)morpholine, has a significantly lower measured LogP of ~0.076 [1]. This substantial difference (>1.7 log units) means that the Boc-protected form is considerably more lipophilic, enhancing its ability to cross biological membranes, while the free amine is more hydrophilic and may exhibit poor passive permeability. The Boc group effectively modulates the overall lipophilicity, making it a tunable handle for property optimization .

Lipophilicity CNS Drug Discovery ADME Properties

Strategic Synthetic Utility as a Dual-Functional Linker in PROTAC Design

1-Boc-4-Morpholin-4-ylmethyl-piperidine is specifically classified by multiple vendors as a 'Protein Degrader Building Block' [1], indicating its established role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The compound provides two key functional handles: a Boc-protected piperidine nitrogen for controlled deprotection and subsequent coupling to an E3 ligase ligand, and a morpholine ring that can serve as a recognition element for the target protein or further functionalization [2]. In comparison, alternative linkers such as 1-Boc-piperazine (CAS 57260-71-6) offer a different geometry (two nitrogens in a 1,4-relationship) and hydrogen-bonding profile, which may not be suitable for all ternary complex formations [3]. The specific combination of a piperidine-morpholine hybrid with a methylene spacer provides a unique vector and distance that is critical for achieving effective target degradation [2].

PROTAC Targeted Protein Degradation Chemical Biology

Defined Application Scenarios for 1-Boc-4-Morpholin-4-ylmethyl-piperidine Based on Empirical Evidence


Development of CNS-Penetrant Kinase Inhibitors Requiring Balanced Lipophilicity

Medicinal chemists targeting kinases implicated in neurological disorders can utilize 1-Boc-4-Morpholin-4-ylmethyl-piperidine as a key intermediate. Its consensus LogP of 1.85 positions it favorably for crossing the blood-brain barrier, while its morpholine oxygen provides a hydrogen-bond acceptor to interact with the kinase hinge region. The Boc group allows for facile deprotection and diversification at the piperidine nitrogen to attach various warheads. This building block offers a pre-optimized lipophilicity profile compared to more polar free amines (LogP ~0.08) [1], potentially streamlining lead optimization campaigns for CNS targets.

Construction of PROTAC Molecules Targeting Protein Arginine Methyltransferase 5 (PRMT5)

The morpholinomethyl-piperidine scaffold has demonstrated binding affinity to PRMT5/MEP50 complexes (Ki = 313 nM for related analogs) . Given that 1-Boc-4-Morpholin-4-ylmethyl-piperidine is a commercially available building block for protein degraders [1], it is a strategic choice for assembling PROTACs designed to recruit PRMT5 to an E3 ligase. The rigid piperidine chair conformation and the flexible morpholinomethyl appendage provide a defined 3D vector that is critical for productive ternary complex formation and subsequent target ubiquitination.

Synthesis of TPMT Inhibitors for Pharmacogenomic Studies

Compounds based on the morpholinomethyl-piperidine core have shown potent inhibition of thiopurine methyltransferase (TPMT) with Ki values in the sub-nanomolar range . Researchers investigating TPMT polymorphisms or seeking to modulate thiopurine drug metabolism can use 1-Boc-4-Morpholin-4-ylmethyl-piperidine as a starting point for synthesizing probe molecules. The Boc protecting group ensures compatibility with various synthetic transformations needed to optimize potency and selectivity against this metabolic enzyme.

Optimization of Aqueous Solubility in Lead Series via TPSA Enhancement

In lead optimization programs where aqueous solubility is a limiting factor, the 42.01 Ų TPSA of 1-Boc-4-Morpholin-4-ylmethyl-piperidine offers a significant advantage over simpler Boc-piperidine analogs (estimated TPSA ~29.5 Ų). This difference, attributable to the morpholine oxygen, can improve solubility without resorting to ionizable groups that might compromise permeability. Incorporating this building block early in a synthetic sequence can preemptively address solubility issues in later-stage candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-Morpholin-4-ylmethyl-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.